Propyl 5-methylpyrazine-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

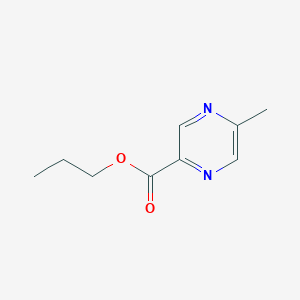

Propyl 5-methylpyrazine-2-carboxylate is systematically named according to IUPAC rules as 2-Pyrazinecarboxylic acid, 5-methyl-, propyl ester . This nomenclature reflects the compound’s core pyrazine ring, substituted with a methyl group at position 5 and a propyl ester moiety at position 2. The structural formula (Figure 1) consists of a six-membered aromatic pyrazine ring with two nitrogen atoms at positions 1 and 4. The carboxylate group (-COO-) is esterified with a propyl chain (-OCH₂CH₂CH₃) at position 2, while a methyl group (-CH₃) occupies position 5.

The pyrazine ring’s planar geometry and conjugation system contribute to the compound’s stability. The ester group introduces polarity, influencing solubility in organic solvents, while the methyl group enhances hydrophobicity.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 169335-36-8 . Additional identifiers include:

- InChI :

InChI=1S/C9H12N2O2/c1-3-4-13-9(12)8-6-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3 - InChIKey :

WPZZGHXGJPWBBD-UHFFFAOYSA-N - Canonical SMILES :

O=C(OCCC)C1=NC=C(N=C1)C - Synonym : this compound.

These identifiers facilitate precise database searches and computational modeling.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₂N₂O₂ corresponds to a molecular weight of 180.20 g/mol . A detailed mass composition is provided below:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 12 | 1.008 | 12.10 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 180.21 |

The calculated exact mass (180.0906 g/mol) aligns with experimental data, confirming compositional accuracy.

Isomeric Forms and Tautomeric Considerations

No significant structural isomers are reported for this compound, as the substituent positions (methyl at C5, propyl ester at C2) are fixed on the pyrazine ring. Potential regioisomers, such as esters at C3 or methyl groups at C6, are not documented in literature.

Tautomerism is unlikely due to the pyrazine ring’s aromatic stability and the absence of labile protons adjacent to heteroatoms. Unlike pyrazole derivatives, which exhibit annular tautomerism, the rigid pyrazine framework and substituent positioning in this compound preclude tautomeric shifts under standard conditions.

Properties

CAS No. |

169335-36-8 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

propyl 5-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-4-13-9(12)8-6-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

WPZZGHXGJPWBBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC=C(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization-Oxidation-Decarboxylation Route Using Pyruvic Aldehyde and o-Phenylenediamine

Process Overview : Pyruvic aldehyde and o-phenylenediamine undergo cyclization catalyzed by sodium pyrosulfite at 30–90°C for 0.5–2 hours to form 3-methylbenzopyrazines. This intermediate is oxidized with inorganic oxidizers at 60–105°C for 1–4 hours to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt. Acidification and decarboxylation with sulfuric acid at 30–130°C convert this to 5-methylpyrazine-2-carboxylic acid. The product is extracted with butanone, crystallized, dried, and pulverized to achieve ≥99% purity.

Advantages : Raw materials are readily available; the process is relatively simple and scalable; product purity is high (≥99%).

Limitations : The process involves multiple steps and requires careful pH control during extraction; sulfuric acid consumption is significant.

Direct Catalytic Oxidation of 2,5-Dimethylpyrazine

Process Overview : 2,5-Dimethylpyrazine is oxidized via gas-phase catalytic oxidation or liquid-phase oxidation using potassium permanganate or nitric acid with vanadate catalysts. The oxidation selectively converts one methyl group to a carboxyl group, yielding 5-methylpyrazine-2-carboxylic acid.

Advantages : The gas-phase catalytic oxidation is operationally simple and efficient; nitric acid oxidation with ammonium meta-vanadate catalyst offers high selectivity and yields up to 80% with high purity (99.6%).

Limitations : Gas-phase oxidation catalysts often have poor selectivity, producing significant by-products like pyrazine-2,5-dicarboxylic acid, reducing yield and purity. Potassium permanganate oxidation generates large amounts of manganese waste and has low yield.

Alternative Routes

Using diaminomaleonitrile and pyruvic aldehyde as raw materials through cyclization, hydrolysis, and decarboxylation steps yields 5-methylpyrazine-2-carboxylic acid with high conversion but involves toxic reagents and harsh conditions, limiting industrial applicability.

Multi-step chlorination, acylation, hydrolysis, and oxidation of 2,5-dimethylpyrazine yield the acid with low overall yield (~47%) and unstable intermediates.

Esterification to this compound

The conversion of 5-methylpyrazine-2-carboxylic acid to its propyl ester typically follows acid-catalyzed esterification protocols:

General Method : The acid is refluxed with propanol in the presence of an acid catalyst such as sulfuric acid or ion-exchange resins (e.g., AMBERLYST 15) under nitrogen atmosphere. The reaction proceeds for several hours (e.g., 8–20 h) at reflux temperature (~78°C for ethanol, slightly higher for propanol).

Workup : After completion, the reaction mixture is cooled, neutralized (e.g., with sodium bicarbonate), and the solvent partially removed under reduced pressure. The ester product crystallizes upon cooling and is isolated by filtration, washing, and drying.

Yields and Purity : Methyl esters of 5-methylpyrazine-2-carboxylic acid have been reported with yields up to 93% and high purity suitable for further use. Propyl esters are expected to have similar yields under optimized conditions.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

The pyruvic aldehyde and o-phenylenediamine route is industrially established with a balance of cost, purity, and scalability despite longer process time.

The nitric acid oxidation catalyzed by ammonium meta-vanadate offers a greener alternative to potassium permanganate oxidation, reducing heavy metal waste and improving yield and purity.

Esterification using ion-exchange resins like AMBERLYST 15 provides a mild, reusable catalyst system for high-yield ester formation, avoiding corrosive acids.

Extraction and purification steps often involve butanone extraction and crystallization at low temperatures (0–5°C) to maximize product purity and yield.

Waste management and recycling of solvents (e.g., chloroform, butanone) and unreacted raw materials are integral to industrial processes to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 5-methylpyrazine-2-carboxylic acid.

Reduction: Propyl 5-methylpyrazine-2-carbinol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 5-methylpyrazine-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of Propyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include pyrazine-2-carboxylate esters with varying alkyl chains or substituents. A comparative analysis is summarized in Table 1:

Table 1: Comparison of Propyl 5-Methylpyrazine-2-Carboxylate with Analogous Compounds

| Compound Name | Substituents (Position) | logP | Biological Activity (MIC, µg/mL) | Key Applications |

|---|---|---|---|---|

| This compound | 5-methyl, 2-propyl ester | ~2.77* | Not reported | Potential drug candidate |

| Methyl 5-methylpyrazine-2-carboxylate | 5-methyl, 2-methyl ester | N/A | Not reported | Synthetic intermediate |

| Propyl ester10a (quinoxaline derivative) | - | 2.77 | Inactive | Antimycobacterial research |

| 2-Carboxyquinoxaline derivative | - | 4.05 | MIC = 3.13 (Mtb) | Antimycobacterial lead |

| Ethyl 6-chloropyrazine-2-carboxylate | 6-chloro, 2-ethyl ester | N/A | Not reported | Agrochemical synthesis |

*Estimated based on propyl ester10a’s logP from .

Key Observations:

- Lipophilicity: The propyl ester group in this compound likely reduces lipophilicity compared to bulkier analogs. For example, propyl ester10a (logP = 2.77) is less lipophilic than the 2-carboxyquinoxaline derivative (logP = 4.05), suggesting ester chain length inversely correlates with logP .

- Phase Behavior : Propyl-substituted compounds (e.g., hybrid crystals in ) exhibit distinct melting behaviors due to weaker intermolecular interactions (e.g., absence of S/S contacts) compared to ethyl-substituted analogs, which could influence formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.